Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate is a chemical compound with the molecular formula and a molecular weight of 250.32 g/mol. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties . The compound is primarily utilized as a building block in the synthesis of more complex molecules and is under investigation for its potential therapeutic applications in medicine .
The synthesis of Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate typically involves the reaction between 1,3-benzothiazole and methyl 4-aminobutanoate. This reaction is usually performed in a suitable solvent with the presence of a catalyst to enhance the formation of the desired product .
The procedure generally includes:
Industrial methods for producing this compound are not extensively documented but likely mirror laboratory syntheses with optimizations for yield and purity.
The molecular structure of Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate features a benzothiazole moiety attached to an amino butanoate group. The InChI representation of this compound is:
The compound's structural data reveal key bond lengths and angles that define its three-dimensional conformation. The specific arrangement of atoms contributes to its reactivity and interaction with biological targets.
Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate can undergo various chemical reactions:
Common reagents for these reactions include:
Reaction conditions such as temperature and solvent choice are optimized based on desired outcomes.
The mechanism of action for Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate involves its interaction with specific molecular targets such as enzymes or receptors. Binding to these targets alters their activity, leading to various biological effects. The precise pathways depend on the context of use and specific interactions at the molecular level .
Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate generally appears as a solid with specific melting and boiling points that characterize its physical state.
Key chemical properties include:
Relevant data includes:
Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate has several applications in scientific research:
This compound exemplifies the versatility of benzothiazole derivatives in both synthetic chemistry and biological research.
Benzothiazole is a privileged heterocyclic scaffold in drug discovery due to its versatile pharmacological profile and ability to interact with diverse biological targets. This bicyclic structure—comprising a benzene ring fused to a thiazole ring—serves as a bioisostere for purine nucleotides, facilitating competitive binding at ATP sites of kinases and other enzymes. Benzothiazole derivatives exhibit broad-spectrum bioactivities, including antitumor, antimicrobial, antiviral, and anti-inflammatory effects [5]. In oncology, their significance is underscored by their ability to inhibit key targets such as VEGFR-2, EGFR, and topoisomerase IIα, disrupting cancer proliferation and angiogenesis [3]. The scaffold’s synthetic versatility allows for strategic modifications at the C-2, C-5, and C-6 positions, enabling optimization of target affinity and pharmacokinetic properties [5].
Amino-alkyl esters serve as critical functional motifs that enhance the drug-likeness and bioactivity of pharmacophores. The ester group confers improved membrane permeability due to its moderate lipophilicity, while the amino spacer enables hydrogen bonding with biological targets. In benzothiazole hybrids, amino-alkyl esters (e.g., methyl 4-aminobutanoate) act as flexible linkers that connect the heterocyclic core to secondary pharmacophores. This linkage is synthetically accessible via N-alkylation strategies, which preserve chiral integrity when applied to amino acid derivatives [2]. The length of the alkyl chain (e.g., C4 in the title compound) balances conformational flexibility and steric constraints, facilitating optimal binding to enzymatic pockets. For example, in VEGFR-2 inhibitors, similar linkers position terminal hydrophobic groups in the allosteric DFG-out pocket [3].
The design of benzothiazole-amino acid hybrids evolved from early observations of natural product bioactivity and structure-activity relationship (SAR) studies. Initial work focused on simple 2-aminobenzothiazole derivatives, which demonstrated selective cytotoxicity against tumor cell lines but limited target specificity. This prompted integration with amino acid esters to enhance solubility and target engagement. Key milestones include:
Table 1: Evolution of Key Benzothiazole Hybrid Designs
Structural Feature | Example Compound | Biological Target | Key Advancement |
---|---|---|---|
2-Aminobenzothiazole | NSC 710305 | Topoisomerase II | DNA intercalation |
Benzothiazole-thiadiazole | Hybrid XIV | VEGFR-2 | Urea-based DFG motif binding |
β-Carboline-benzothiazole | 8u (carboxamide hybrid) | Topoisomerase IIα/DNA | Dual intercalation & catalytic inhibition |
Amino-alkyl ester linker | Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate | Kinases/DNA | Flexible spacer enabling allosteric binding |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8